Malonyldaidzin

概要

説明

6"-O-マロニルダイジンは、大豆種子から単離されたマロニル化イソフラボンです。フラボノイド、特にイソフラボンのクラスに属し、多様な生物活性で知られています。この化合物は、ダイジン分子に結合したマロニル基を含む独自の構造で特徴付けられます。 抗酸化および抗炎症特性など、潜在的な健康上の利点について研究されています .

準備方法

合成経路および反応条件: 6"-O-マロニルダイジンの合成には、ダイゼインのグリコシル化によるダイジンの形成、続いてマロニル化が行われます。グリコシル化反応は、ダイゼインにグルコース分子を付加するグリコシルトランスフェラーゼによって触媒されます。 その後のマロニル化は、グルコース部分にマロニル基を付加するマロニルトランスフェラーゼによって触媒されます .

工業的生産方法: 6"-O-マロニルダイジンの工業的生産は、通常、大豆種子からの抽出によって行われます。 このプロセスには、クロマトグラフィー技術を用いて大豆からイソフラボンを分離し、続いて精製して目的の化合物を得ることが含まれます .

化学反応の分析

Thermal and pH-Dependent Reactions

Malonyldaidzin exhibits temperature- and pH-dependent conversion and degradation. Under elevated temperatures (60–100°C) and alkaline pH (8.5–9.5), it undergoes two primary reactions:

-

Conversion to β-glucosides : this compound is converted to its β-glucoside form, daidzin, via hydrolysis of the malonyl group. This reaction rate increases with temperature and pH .

-

Degradation : Further breakdown of daidzin occurs under extreme conditions (e.g., 100°C at pH 9.5), necessitating an alternative kinetic model to account for sequential reactions .

Key Observations:

-

Reaction Rates : Both conversion and degradation rates accelerate with higher temperatures and pH levels .

-

Comparative Degradation : At 100°C, this compound degrades at approximately double the rate of malonylgenistin (a related isoflavone) under identical pH conditions .

Kinetic Modeling

A simplified kinetic model was developed to predict this compound’s behavior under heat and alkaline conditions. The model incorporates:

-

First-order kinetics : Reaction rates depend linearly on reactant concentrations.

-

Temperature dependence : Activation energy increases with temperature, accelerating both conversion and degradation .

| Condition | Conversion Rate | Degradation Rate |

|---|---|---|

| 60°C, pH 8.5 | Moderate | Low |

| 80°C, pH 9 | High | Moderate |

| 100°C, pH 9.5 | Rapid | Very High (daidzin degradation observed) |

Note: Exact numerical rate constants are not provided in the original study but are inferred from relative trends .

Solid-State Reactivity

While this compound’s solid-state reactions are less studied, general principles from pharmaceutical chemistry suggest:

-

Hydrolysis : Potential degradation via acidic or enzymatic pathways, releasing daidzein and malonic acid .

-

Oxidation : Susceptibility to oxidation under high-temperature or reactive environments, forming quinones or other derivatives .

-

Mobility Effects : Water absorption may enhance molecular mobility, accelerating reactivity in formulations .

Research Implications

The findings highlight the importance of controlling pH and temperature during soy food processing to optimize isoflavone profiles. For example:

-

Soy Food Manufacturing : Alkaline heat treatments (e.g., pH >9) may reduce this compound content via degradation, affecting nutritional value .

-

Plant-Microbe Interactions : this compound’s secretion into rhizospheres and subsequent degradation could influence symbiotic relationships with nitrogen-fixing bacteria .

科学的研究の応用

Nutritional Applications

Malonyldaidzin is recognized for its role as a bioactive compound in soy products. It contributes to the health benefits associated with soy consumption, including antioxidant properties and potential anti-cancer effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. A study demonstrated that this compound, along with other isoflavones, can scavenge free radicals effectively, contributing to its protective effects against cellular damage .

Cancer Prevention

This compound has been linked to the prevention of various cancers, particularly breast and prostate cancer. A phase II clinical trial suggested that soy isoflavones, including this compound, may lower the risk of prostate cancer recurrence . The compound's ability to modulate estrogen receptors and influence cell proliferation pathways plays a crucial role in its anti-cancer mechanisms .

Agricultural Applications

In agriculture, this compound's role extends to enhancing plant defense mechanisms and improving crop quality.

Plant Defense Mechanisms

This compound is involved in the plant's response to biotic stressors. Studies have shown that higher levels of this compound are associated with increased resistance to pests and diseases in soybean crops. This is attributed to its role in the synthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack .

Isoflavone Accumulation

Research on transgenic plants has revealed that manipulating the expression of specific genes related to isoflavone biosynthesis can enhance this compound levels. For instance, overexpression of GmIMaT genes has been shown to increase this compound content significantly . This genetic manipulation can lead to improved nutritional profiles in soybean varieties.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for its application in dietary supplements and functional foods.

Metabolism Studies

Studies have characterized the metabolism of this compound following consumption. It undergoes conversion into aglycones and other metabolites, which are believed to be responsible for its bioactive effects in humans . The kinetics of degradation under various conditions have also been modeled to optimize processing methods for soy products .

Case Study 1: Cancer Prevention

A randomized clinical trial involving men with prostate cancer demonstrated that a diet rich in soy isoflavones led to a significant reduction in serum prostate-specific antigen (PSA) levels. The trial highlighted the importance of this compound as a contributing factor to these outcomes .

Case Study 2: Plant Resistance

In a field study assessing soybean varieties, those with higher natural concentrations of this compound showed enhanced resistance against aphid infestations compared to lower-concentration varieties. This finding underscores the potential for breeding programs focused on increasing isoflavone content for better pest management .

Data Tables

The following tables summarize key findings related to this compound's applications:

| Study | Participants | Outcome |

|---|---|---|

| Prostate Cancer Trial | 32 men with prostate cancer | Reduced PSA levels with high soy diet containing this compound |

| Soybean Field Study | Various soybean varieties | Higher this compound correlates with increased pest resistance |

作用機序

6"-O-マロニルダイジンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

抗酸化活性: 遊離基をスカベンジし、電子を供与することで酸化ストレスを軽減します。

抗炎症活性: シクロオキシゲナーゼなどの炎症性サイトカインおよび酵素の産生を阻害します。

6. 類似化合物の比較

6"-O-マロニルダイジンは、そのマロニル基によってイソフラボンの中でユニークであり、その水溶性と安定性を高めています。類似の化合物には、次のものがあります。

6"-O-マロニルゲニスティン: 同様の特性を持つ別のマロニル化イソフラボンです。

ダイジン: 6"-O-マロニルダイジンの非マロニル化型です。

これらの化合物は構造的に類似していますが、生物活性と安定性が異なり、6"-O-マロニルダイジンのユニークな特性を浮き彫りにしています。

類似化合物との比較

6"-O-Malonyldaidzin is unique among isoflavones due to its malonyl group, which enhances its solubility and stability. Similar compounds include:

6"-O-Malonylgenistin: Another malonylated isoflavone with similar properties.

Daidzin: The non-malonylated form of 6"-O-Malonyldaidzin.

Genistin: An isoflavone glycoside similar to daidzin but derived from genistein

These compounds share structural similarities but differ in their biological activities and stability, highlighting the unique properties of 6"-O-Malonyldaidzin.

生物活性

Malonyldaidzin, a glycosyloxyisoflavone derived from daidzein, has garnered attention for its potential biological activities, particularly in the context of health benefits associated with soy products. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant capacity, and potential therapeutic effects.

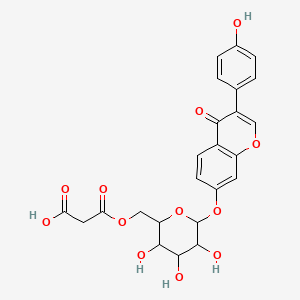

Chemical Structure and Properties

This compound is characterized by the presence of a 6-O-(carboxyacetyl)-beta-D-glucopyranosyl residue at position 7 of the daidzein backbone. Its molecular formula is with a molecular weight of 478.44 g/mol. The compound exhibits various spectral properties, including UV absorbance maxima at specific wavelengths that are critical for analytical assessments.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study assessed its antibacterial activity through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against various bacterial strains. The findings indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a natural antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Salmonella typhimurium | 8 | 16 |

These results suggest that this compound could be beneficial in developing natural preservatives or therapeutic agents against bacterial infections .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using several assays, including DPPH and ABTS radical scavenging tests. The compound exhibited strong radical scavenging activity, with IC50 values indicating its effectiveness in neutralizing free radicals.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 54 |

| ABTS | 66 |

These results highlight this compound's potential role in preventing oxidative stress-related diseases .

Estrogenic Activity

This compound has been studied for its estrogenic effects due to its structural similarity to estrogen. In vitro assays have shown that it can activate estrogen receptors, suggesting a possible role in hormone-related therapies, particularly in postmenopausal women or conditions sensitive to estrogen levels .

Case Studies and Research Findings

Several studies have focused on the pharmacokinetics and metabolism of this compound. A notable study examined its bioavailability and metabolic pathways after consumption through soy products. The results indicated that this compound is metabolized into various active forms, which may contribute to its biological effects observed in vivo.

Key Findings:

特性

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)/t17-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMHWSVSZKYBT-ASDZUOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319060 | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124590-31-4 | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124590-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonyldaidzin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124590314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALONYLDAIDZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CE6OWE7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Malonyldaidzin?

A1: this compound is a malonylglucoside isoflavone primarily found in soybeans (Glycine max). It is a conjugate of daidzin, another soybean isoflavone, with a malonyl group attached to the sugar moiety.

Q2: What is the chemical structure of this compound?

A2: this compound is a conjugate of daidzein with glucose and malonic acid. While the provided articles do not offer a specific molecular structure, they do confirm its identity through techniques such as HPLC-ESI-MSn, NMR, UV, and IR. []

Q3: How is this compound biosynthesized in soybeans?

A3: this compound biosynthesis involves several key enzymes in the isoflavonoid pathway: * GmMaT2: This enzyme catalyzes the transfer of a malonyl group from malonyl-CoA to daidzin, forming this compound. Overexpression of GmMaT2 in soybean hairy roots leads to increased levels of this compound. [] * GmIMaT1 and GmIMaT3: These recently discovered enzymes also contribute to this compound biosynthesis by transferring malonyl groups to isoflavone glucosides. Overexpression or knockdown of these enzymes distinctly influences this compound levels. []

Q4: Which factors impact this compound levels in soybean products?

A4: Multiple factors influence this compound content: * Soybean Variety: Different soybean varieties exhibit varied isoflavone profiles. Some studies highlight that American soybean varieties generally have higher this compound levels compared to Japanese varieties. [, ] * Crop Year and Location: Environmental conditions during the growing season, including temperature, rainfall, and location, can significantly impact isoflavone concentrations. [, , ] * Germination: During germination, this compound levels tend to decrease in the radicles while increasing in the cotyledons. [, ] * Processing Techniques: Food processing methods significantly alter isoflavone profiles. For instance, heat treatments used in tempeh, soymilk, and tofu production can decrease this compound concentrations. [, , ] * Elicitors: Treatment with elicitors like salicylic acid and methyl jasmonate can significantly enhance isoflavone production in soybean sprouts, including this compound. [, , ] * Stress Conditions: Exposure to abiotic stresses such as strontium can influence this compound levels in soybean. [, , ]

Q5: How bioavailable is this compound compared to its aglycone form, daidzein?

A5: Research indicates that this compound, a conjugated form of daidzein, has significantly lower bioavailability compared to its aglycone counterpart. [] This difference in bioavailability is likely due to the malonyl group, which can affect absorption and metabolism.

Q6: How is this compound metabolized in the body?

A6: While detailed metabolic pathways for this compound were not provided in the papers, it's likely hydrolyzed in the digestive system to daidzein by enzymes like β-glucosidases. [, ] Further metabolism of daidzein then occurs, resulting in various metabolites.

Q7: How is this compound analyzed and quantified?

A7: High-performance liquid chromatography (HPLC) is the primary technique for analyzing and quantifying this compound in soybean and soy-based products. [, , , , ] This method often employs reversed-phase C18 columns and ultraviolet (UV) detection for separation and quantification.

Q8: What are the challenges in analyzing this compound?

A8: this compound's thermal instability poses a challenge during analysis, as it can convert into other isoflavone forms upon heating. [] Accurate quantification necessitates careful control of extraction and analytical conditions to minimize degradation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。